5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde
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Overview
Description
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde typically involves the condensation of 6-methoxy-1H-benzimidazole with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Formation of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carboxylic acid.
Reduction: Formation of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-benzimidazol-2-thiol
- Omeprazole
- Esomeprazole
Uniqueness
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde is unique due to its combined benzimidazole and furan structure. This dual-ring system provides distinct chemical properties and biological activities compared to other benzimidazole derivatives.
Properties
CAS No. |
920536-34-1 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-[(6-methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10N2O4/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15) |
InChI Key |
NSNRPDFBNSSKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)OC3=CC=C(O3)C=O |
Origin of Product |
United States |
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